molecular formula C10H18BrN B13972363 8-(Bromomethyl)-2-azaspiro[4.5]decane

8-(Bromomethyl)-2-azaspiro[4.5]decane

Katalognummer: B13972363
Molekulargewicht: 232.16 g/mol
InChI-Schlüssel: QWIAZLBWECDRSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Bromomethyl)-2-azaspiro[45]decane is a chemical compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of 8-(Bromomethyl)-2-azaspiro[4.5]decane typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the spirocyclic structure. Industrial production methods may involve more scalable processes, but the fundamental reaction conditions remain similar.

Analyse Chemischer Reaktionen

8-(Bromomethyl)-2-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of methyl derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-(Bromomethyl)-2-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-(Bromomethyl)-2-azaspiro[4.5]decane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The spirocyclic structure provides stability and specificity to these interactions, making the compound a valuable tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

8-(Bromomethyl)-2-azaspiro[4.5]decane can be compared with other similar compounds, such as:

    8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring, which can influence its reactivity and applications.

    1-(Bromomethyl)-8-oxaspiro[4.5]decane:

The uniqueness of this compound lies in its nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.

Eigenschaften

Molekularformel

C10H18BrN

Molekulargewicht

232.16 g/mol

IUPAC-Name

8-(bromomethyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H18BrN/c11-7-9-1-3-10(4-2-9)5-6-12-8-10/h9,12H,1-8H2

InChI-Schlüssel

QWIAZLBWECDRSV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1CBr)CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.